2-(Benzyloxy)phenol

Vue d'ensemble

Description

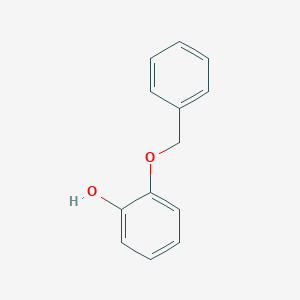

2-(Benzyloxy)phenol, also known as 2-(phenylmethoxy)phenol, is an organic compound with the molecular formula C13H12O2. It is a derivative of phenol where a benzyl group is attached to the oxygen atom of the hydroxyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)phenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be used to facilitate the reaction between phenol and benzyl chloride, improving the overall production rate .

Analyse Des Réactions Chimiques

Sulfonation Reactions

The hydroxyl group undergoes sulfonation with fluoranesulfonyl chloride under basic conditions, forming sulfonate esters. This reaction is pivotal for introducing sulfonate leaving groups in synthetic intermediates.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | Fluoranesulfonyl chloride, NaOH, RT | 2-(Benzyloxy)phenyl fluoranesulfonate |

This method enables the synthesis of aryl sulfonates, which are valuable in nucleophilic substitution reactions for pharmaceutical intermediates.

Condensation Reactions

The hydroxyl group participates in condensation with 2-aminothiophenol to form benzothiazole derivatives. This reaction is catalyzed by Na₂S₂O₅ and is critical for synthesizing heterocyclic compounds with biological activity .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | 2-Aminothiophenol, Na₂S₂O₅, 80°C | 2-(4-Benzyloxy-5-hydroxyphenyl)benzothiazole |

These derivatives exhibit potent MAO-B inhibitory activity, highlighting their relevance in Parkinson’s disease research .

Hydrogenolysis/Deprotection

The benzyloxy group undergoes catalytic hydrogenolysis to yield catechol derivatives. This reaction is essential for deprotection in multistep syntheses.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, ethanol, RT | 1,2-Dihydroxybenzene |

This method is employed in industrial settings to remove benzyl protecting groups efficiently .

Arbuzov Reaction

2-(Benzyloxy)benzyl chloride (a derivative) reacts with triethyl phosphite to form phosphonate esters, enabling further Wittig-Horner reactions .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Arbuzov | Triethyl phosphite, 60°C | [[2-(Benzyloxy)phenyl]methyl] diethyl phosphonate |

Nucleophilic Substitution

The hydroxyl group reacts with benzyl halides to form ethers under alkaline conditions, as seen in the synthesis of benzyl-protected intermediates .

Stability and Reactivity

2-(Benzyloxy)phenol is incompatible with strong oxidizing agents (e.g., KMnO₄) and bases, leading to decomposition or undesired side reactions.

| Condition | Reactivity | Outcome | Reference |

|---|---|---|---|

| Strong Bases | Deprotonation, ether cleavage | Phenolate formation | |

| Oxidizing Agents | Oxidation of hydroxyl/benzyloxy groups | Quinones or degraded products |

Key Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

2-(Benzyloxy)phenol is being investigated for its potential therapeutic effects, particularly in drug development. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties, making them candidates for treating pain-related conditions.

Case Study: Anti-mycobacterial Activity

A recent study examined the effects of 4-(benzyloxy)phenol (a related compound) on drug-resistant tuberculosis. The compound was found to activate p53 expression, leading to increased reactive oxygen species (ROS) production, which facilitated the killing of intracellular mycobacteria. This suggests that derivatives of benzyloxyphenols could be explored further for their anti-mycobacterial properties .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a precursor in organic synthesis, particularly in the synthesis of hydroquinone derivatives and other phenolic compounds. Its reactivity allows it to undergo various chemical transformations, such as acylation and reductive amination, which are essential for developing more complex structures .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Acylation | Reaction with acid chlorides | Amides |

| Reductive Amination | Reaction with aldehydes or ketones | Secondary/Tertiary Amines |

| Oxidation | Conversion to substituted benzoic acids | Benzoic Acids |

Materials Science

Applications in Material Development

The unique properties of this compound make it suitable for applications in materials science. It can be utilized in the development of polymers and other materials that require specific thermal and mechanical properties due to its phenolic structure .

Case Study: Synthesis of Calixarenes

Research has demonstrated that phenolic compounds like this compound can be used in synthesizing larger calixarenes, which are important for their ability to form host-guest complexes. These complexes have potential applications in drug delivery systems and sensors .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)phenol involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of quinones. These reactions are facilitated by the presence of oxidizing agents that accept electrons from the phenolic hydroxyl group .

Comparaison Avec Des Composés Similaires

4-(Benzyloxy)phenol: Similar structure but with the benzyl group attached to the para position.

Phenol: The parent compound without the benzyl group.

Benzyl alcohol: Contains a benzyl group but lacks the phenolic hydroxyl group

Uniqueness: 2-(Benzyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both the benzyl and phenolic groups allows for diverse chemical transformations and applications .

Activité Biologique

2-(Benzyloxy)phenol, also known as benzyloxyphenol, is a compound with the molecular formula CHO. It has garnered attention in various fields of biological research due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This article examines the biological activity of this compound, highlighting key research findings, case studies, and data tables.

This compound consists of a phenolic structure with a benzyloxy group at the ortho position. This structural feature is crucial for its biological activity. The compound's properties include:

- Molecular Weight : 200.23 g/mol

- CAS Number : 6272-38-4

- Chemical Structure :

Antioxidant Activity

Several studies have evaluated the antioxidant properties of this compound using various assays. The CUPRAC (cupric ion reducing antioxidant capacity) assay is one such method that quantifies the compound's ability to reduce copper ions in the presence of antioxidants.

Table 1: Antioxidant Activity of this compound

The results indicate that while this compound exhibits antioxidant activity, it is significantly less potent than butylated hydroxytoluene (BHT), a common antioxidant.

Neuroprotective Effects

Research has indicated that derivatives of this compound possess neuroprotective properties. A study focused on the synthesis of related compounds demonstrated that these derivatives could inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease.

Table 2: MAO-B Inhibition by Derivatives of this compound

| Compound | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| 3h (derivative) | 0.062 | Competitive Inhibition | |

| Safinamide | 0.0572 | Reversible | |

| Rasagiline | 0.0953 | Irreversible |

The derivative labeled as 3h showed remarkable selectivity for MAO-B inhibition, suggesting potential as a therapeutic agent for neurodegenerative conditions.

Anti-inflammatory Activity

In addition to its antioxidant and neuroprotective effects, this compound exhibits anti-inflammatory properties. Research demonstrated that it could reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

- Neuroprotective Study : A study synthesized a series of benzothiazole derivatives based on the structure of this compound and evaluated their effects on neuronal cells. The most potent compound exhibited significant neuroprotection against oxidative stress-induced cell death, highlighting the therapeutic potential of this class of compounds in neurodegenerative diseases .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of various phenolic compounds, including this compound. Results showed that while it had measurable antioxidant activity, it was less effective compared to other phenolic compounds like curcumin and resveratrol .

- Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses .

Propriétés

IUPAC Name |

2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCXFHJMKINPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211801 | |

| Record name | 2-Benzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-38-4 | |

| Record name | 2-(Phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6272-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyloxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing deuterium-labeled 2-(Benzyloxy)phenol, and why is isotopic labeling important in research?

A1: One established method for synthesizing deuterium-labeled this compound involves alkylating this compound with [2H5]ethyl iodide. [] This introduces deuterium atoms into the molecule.

Q2: Has this compound demonstrated any notable biological activity, and what further research is suggested?

A2: While this compound itself has not been extensively studied for its biological activity, research indicates that aromatic compounds with structures similar to this compound, particularly those containing indolic and phenolic groups, could potentially inhibit alpha-amylase activity. [] Alpha-amylase is an enzyme crucial for starch digestion, and its inhibition could have implications for controlling blood sugar levels. Further research is suggested to investigate the derivatives of these compounds for their potential as alpha-amylase inhibitors.

Q3: What antioxidant properties have been observed with this compound, and what structural features contribute to this activity?

A3: this compound has been identified as a potential antioxidant through its presence in the ethyl acetate fraction of Artocarpus anisophyllus Miq stem bark extract. [] This fraction exhibited significant antioxidant activity, and GC-MS analysis identified this compound as one of the main aromatic compounds within this fraction. The phenolic structure of this compound, specifically the presence of the hydroxyl group (-OH) attached to the aromatic ring, is likely a key contributor to its antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.